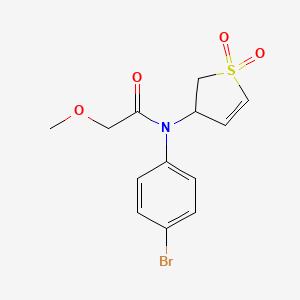![molecular formula C20H18ClN3O3S2 B11411541 Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11411541.png)
Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrimidine, thiophene, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfanyl and chloro substituents. The thiophene and phenyl groups are then incorporated through a series of coupling reactions. Common reagents used in these steps include ethyl chloroformate, thiophene-3-carboxylic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-2-({[5-Chlor-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-({[5-Chlor-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophen-3-carboxylat
- Ethyl-2-({[5-Chlor-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophen-3-carboxylat
Einzigartigkeit
Ethyl-2-({[5-Chlor-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophen-3-carboxylat ist aufgrund der spezifischen Kombination von funktionellen Gruppen und dem Vorhandensein sowohl von Pyrimidin- als auch von Thiophenringen einzigartig. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C20H18ClN3O3S2 |
|---|---|
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-3-27-19(26)15-13(12-8-6-5-7-9-12)11-29-18(15)24-17(25)16-14(21)10-22-20(23-16)28-4-2/h5-11H,3-4H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
LFBYCSKUGKKDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NC(=NC=C3Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


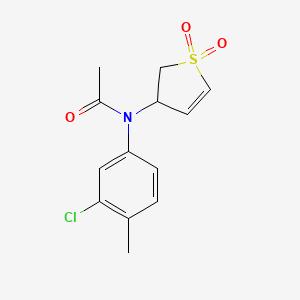


![7-(3-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411466.png)
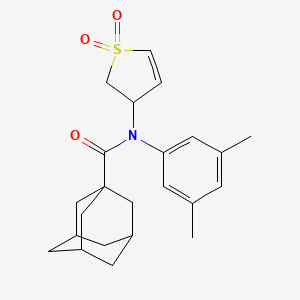
![7-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411472.png)

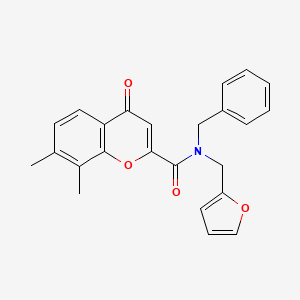
![1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine](/img/structure/B11411494.png)
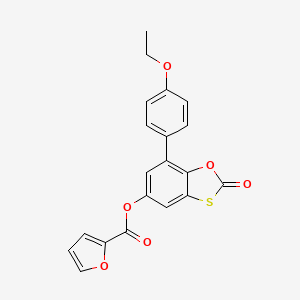

![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411503.png)
![7-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411512.png)
